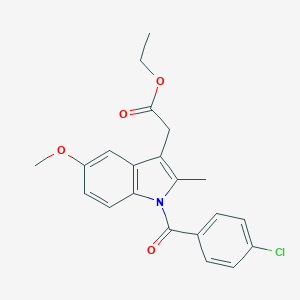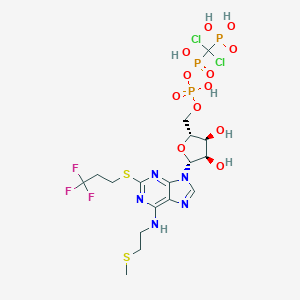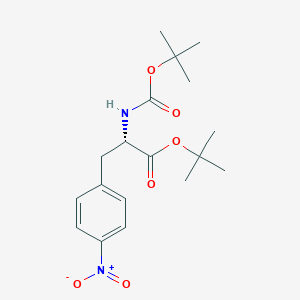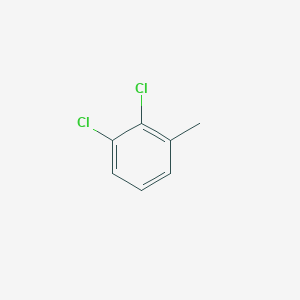
2,3-ジクロロトルエン
概要
説明
2,3-Dichlorotoluene is an organic compound with the molecular formula C7H6Cl2. It is a derivative of toluene, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound appears as a clear, colorless to slightly yellow liquid and is primarily used as an intermediate in organic synthesis .
科学的研究の応用
2,3-Dichlorotoluene is used in various scientific research applications:
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Industry: It is used in the manufacture of agrochemicals, dyes, and other fine chemicals.
作用機序
Target of Action
2,3-Dichlorotoluene primarily targets the respiratory system . It is considered hazardous and can cause skin irritation, serious eye damage, and respiratory irritation .
Mode of Action
It is known to cause irritation upon contact with skin or eyes, and inhalation of its vapors can lead to respiratory irritation . The compound is also considered combustible .
Biochemical Pathways
A study has shown that a strain ofComamonas testosterone KT5 can utilize a range of toluene and chlorotoluenes, including 2,3-Dichlorotoluene, as sources of carbon and energy . This suggests that 2,3-Dichlorotoluene may be involved in certain microbial metabolic pathways.
Result of Action
Exposure to 2,3-Dichlorotoluene can result in a variety of health effects. Skin contact may lead to irritation, while eye contact can cause serious damage . Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting . In severe cases, it may lead to central nervous system depression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dichlorotoluene. For instance, it is a combustible liquid and can burn if involved in a fire . It is also insoluble in water, which can affect its distribution in the environment . Furthermore, it is toxic to aquatic life, causing long-term adverse effects in the aquatic environment .
生化学分析
Biochemical Properties
It is known that 2,3-Dichlorotoluene interacts with various enzymes and proteins during its use in organic synthesis . The nature of these interactions is complex and depends on the specific biochemical reactions involved.
Cellular Effects
It is known that exposure to 2,3-Dichlorotoluene can cause skin and eye irritation, respiratory irritation, and may affect the central nervous system . These effects suggest that 2,3-Dichlorotoluene may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the industrial route to 2,3-Dichlorotoluene involves the direct reaction of toluene with chlorine . This suggests that 2,3-Dichlorotoluene may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 2,3-Dichlorotoluene has a boiling point of 207-208°C and a melting point of 6°C . This suggests that 2,3-Dichlorotoluene may have certain stability and degradation characteristics that could influence its long-term effects on cellular function in in vitro or in vivo studies .
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dichlorotoluene can be synthesized through various methods. One common method involves the chlorination of 2-chlorotoluene using chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Another method involves the diazotization of 2-chloro-6-methylaniline followed by a Sandmeyer reaction. This process includes several steps: condensation of o-toluidine with urea, sulfonation, chlorination, hydrolysis, and finally, diazotization and Sandmeyer reaction to yield 2,3-dichlorotoluene .
Industrial Production Methods
In industrial settings, 2,3-dichlorotoluene is produced by the directional chlorination of 2-chlorotoluene. This method involves the use of a directional chlorination catalyst, which helps in selectively chlorinating the desired positions on the benzene ring. The reaction is followed by separation of the components using a rectifying column .
化学反応の分析
Types of Reactions
2,3-Dichlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Oxidation Reactions: It can be oxidized to form corresponding chlorinated benzoic acids.
Reduction Reactions: It can be reduced to form chlorinated toluenes with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of various substituted toluenes.
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of less chlorinated toluenes.
類似化合物との比較
2,3-Dichlorotoluene can be compared with other dichlorotoluene isomers such as:
2,4-Dichlorotoluene: Similar in structure but with chlorine atoms at the 2nd and 4th positions.
2,5-Dichlorotoluene: Chlorine atoms at the 2nd and 5th positions.
2,6-Dichlorotoluene: Chlorine atoms at the 2nd and 6th positions.
The uniqueness of 2,3-dichlorotoluene lies in its specific substitution pattern, which imparts distinct reactivity and applications in organic synthesis.
特性
IUPAC Name |
1,2-dichloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLKCPXYBLCEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067717 | |
| Record name | Benzene, 1,2-dichloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32768-54-0 | |
| Record name | 2,3-Dichlorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32768-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-dichloro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032768540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-dichloro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,2-dichloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 2,3-dichlorotoluene?
A: One established method involves a multi-step synthesis starting from o-toluidine. [] This process encompasses nitration, two Sandmeyer reactions (converting an amino group to a chlorine atom), and a reduction step, resulting in a 25.8% overall yield of 2,3-dichlorotoluene. []
Q2: Can 2,3-dichlorotoluene be generated through isomerization or redistribution reactions?
A: Research indicates that 2,3-dichlorotoluene can be obtained as a byproduct during the aluminum chloride (AlCl3) catalyzed isomerization and redistribution of 2,5-dichlorotoluene. [] This reaction yields a mixture of dichlorotoluene isomers, including 2,3-dichlorotoluene at approximately 2.3% yield. []
Q3: Is 2,3-dichlorotoluene found in industrial byproducts, and if so, what are the implications?
A: Yes, analysis of the mother liquor from 2-chlorobenzoic acid production revealed the presence of 2,3-dichlorotoluene among other compounds. [] This finding highlights the importance of proper waste management in the chemical industry to minimize environmental pollution and potentially recover valuable byproducts. []
Q4: Are there any known applications of 2,3-dichlorotoluene in pharmaceutical synthesis?
A: 2,3-Dichlorotoluene serves as a key starting material in the synthesis of lamotrigine, an anticonvulsant medication. [] The synthesis involves oxidation, thionyl chloride reaction, cyanidation, reaction with aminoguanidine bicarbonate, and cyclization, ultimately yielding lamotrigine. []
Q5: Has 2,3-dichlorotoluene been studied in the context of biodegradation?
A: While limited research exists specifically on 2,3-dichlorotoluene degradation, a study demonstrated the capability of the bacterium Comamonas testosterone KT5 to degrade various chlorotoluenes. [] This finding suggests the potential for bioremediation strategies to address environmental contamination by chlorinated aromatic compounds like 2,3-dichlorotoluene.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
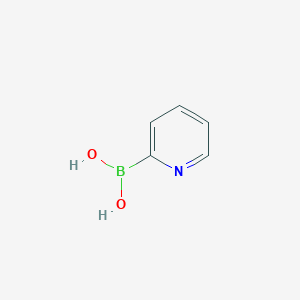
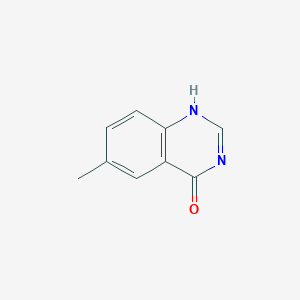
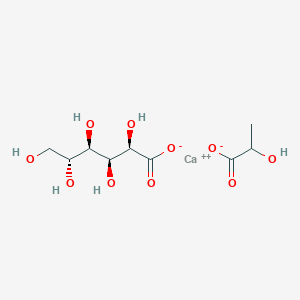
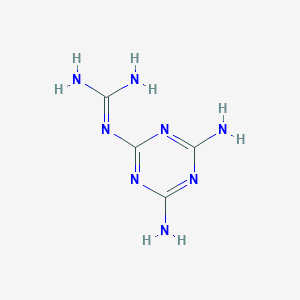
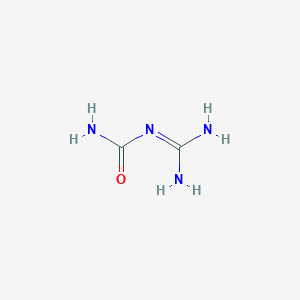
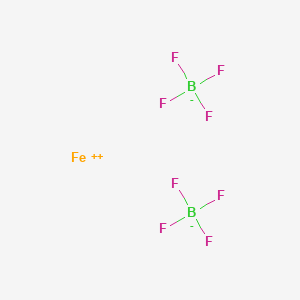
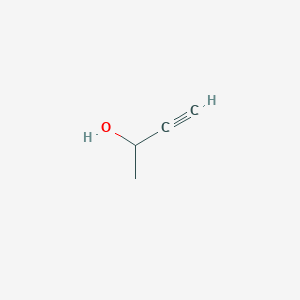
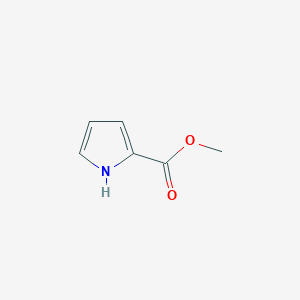
![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)
